Product packaging for Desethyl-N-acetylprocainamide(Cat. No.:CAS No. 72040-49-4)

Desethyl-N-acetylprocainamide

Cat. No.: B1218697
CAS No.: 72040-49-4
M. Wt: 249.31 g/mol
InChI Key: JNDZQWRVBINENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Desethyl-N-acetylprocainamide (DENAPA) is a defined metabolite in the study of the antiarrhythmic drug procainamide and its major active metabolite, N-acetylprocainamide (NAPA) . It has been identified in human blood and is part of the human exposome, representing exposures from pharmaceuticals . As a research compound, it is instrumental in analytical chemistry and pharmacology, particularly for developing and validating methods like high-performance liquid chromatography (HPLC) to monitor drug and metabolite levels in biological samples . Studying this metabolite helps researchers understand the complex metabolic pathways of procainamide, including dealkylation and acetylation processes . This is crucial for comprehensive pharmacokinetic profiling and investigating the mechanisms behind drug effects and toxicity. Research into metabolites like this compound provides valuable insights for cardiovascular pharmacology, especially in the context of managing and understanding antiarrhythmic drug metabolism . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N3O2 B1218697 Desethyl-N-acetylprocainamide CAS No. 72040-49-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72040-49-4

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

4-acetamido-N-[2-(ethylamino)ethyl]benzamide

InChI

InChI=1S/C13H19N3O2/c1-3-14-8-9-15-13(18)11-4-6-12(7-5-11)16-10(2)17/h4-7,14H,3,8-9H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

JNDZQWRVBINENC-UHFFFAOYSA-N

SMILES

CCNCCNC(=O)C1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CCNCCNC(=O)C1=CC=C(C=C1)NC(=O)C

Other CAS No.

72040-49-4

Synonyms

deethyl-N-acetylprocainamide
deethylacecainide
DENAPA
desethyl-N-acetylprocainamide

Origin of Product

United States

Metabolic Pathways and Biotransformation of Desethyl N Acetylprocainamide

Formation Mechanisms from Parent Compounds

The generation of Desethyl-N-acetylprocainamide can occur through at least two distinct metabolic pathways, originating from either N-acetylprocainamide or procainamide (B1213733) itself.

One primary pathway for the formation of this compound is through the direct metabolism of N-acetylprocainamide (NAPA). nih.gov This process involves an N-dealkylation reaction, specifically the removal of an ethyl group from the terminal diethylamino group of the NAPA molecule. nih.gov This metabolic conversion has been demonstrated through the detection of this compound in the plasma of patients being treated with NAPA. nih.gov

An alternative and principal proposed pathway for the formation of this compound begins with the metabolism of procainamide. nih.gov This route suggests a two-step process:

Initial Dealkylation: Procainamide first undergoes dealkylation to form an intermediate metabolite, p-amino-N-[2-(ethylamino)ethyl]benzamide, also known as desethylprocainamide (B1207893) (PADE). nih.govresearchgate.net

Subsequent Acetylation: This intermediate, desethylprocainamide, is then acetylated to form this compound. nih.gov

Evidence supporting this pathway comes from comparisons of this compound concentrations in patients receiving procainamide versus those receiving N-acetylprocainamide, which indicates that N-acetylprocainamide is not the intermediate for the majority of this compound formed from procainamide. nih.gov

Table 1: Metabolic Formation Pathways of this compound

Starting Compound Intermediate Metabolite Final Metabolite Primary Reaction Type
N-acetylprocainamide Not Applicable This compound N-Deethylation

Enzymatic Systems Involved in this compound Formation

The biotransformation of procainamide and its metabolites is facilitated by several key enzymatic systems.

N-acetyltransferases (NATs) are crucial enzymes in the metabolism of procainamide. mdpi.com Specifically, the polymorphic N-acetyltransferase 2 (NAT2) is responsible for the acetylation of procainamide to its major active metabolite, N-acetylprocainamide (NAPA). nih.govbasicmedicalkey.com In the proposed alternative pathway for this compound formation, it is hypothesized that NAT enzymes, likely NAT2, are also responsible for the acetylation of the intermediate desethylprocainamide. The efficiency of these enzymes can vary between individuals, leading to "slow acetylator" and "rapid acetylator" phenotypes, which can influence the ratio of acetylated metabolites to parent compounds. basicmedicalkey.comtestcatalog.org

The Cytochrome P450 (CYP) superfamily of enzymes plays a significant role in the oxidative metabolism of many drugs, including procainamide. The specific isozyme CYP2D6 has been identified as being involved in the aliphatic amine deethylation of procainamide to form desethylprocainamide. researchgate.netnih.gov Studies have shown that the metabolic clearance of procainamide to desethylprocainamide is significantly higher in individuals who are extensive metabolizers of CYP2D6 compared to poor metabolizers. researchgate.net This enzymatic step is the rate-limiting reaction in the alternative pathway leading to the formation of this compound from procainamide. While CYP2D6 is also the major enzyme involved in the N-hydroxylation of procainamide, its role in deethylation is a key step in this specific metabolic route. nih.govresearchgate.net

Table 2: Key Enzymes in the Biotransformation Leading to this compound

Enzyme Family Specific Enzyme Role in Pathway Substrate Product
N-acetyltransferases NAT2 Acetylation Procainamide N-acetylprocainamide
N-acetyltransferases NAT (putative) Acetylation Desethylprocainamide This compound
Cytochrome P450 CYP2D6 N-Deethylation Procainamide Desethylprocainamide

Comparative Metabolic Profiles Across Experimental Models

Significant interspecies differences exist in the metabolism of procainamide, which consequently affects the formation and profile of its metabolites, including the precursors to this compound. nih.govnih.gov These variations are critical for interpreting data from experimental models and extrapolating them to human metabolism.

In humans, N-acetylation is a dominant metabolic pathway for procainamide. researchgate.netnih.gov This leads to substantially higher concentrations of N-acetylprocainamide (NAPA), the direct precursor to this compound, compared to other species. nih.gov For instance, the urinary levels of N-acetylprocainamide in humans have been observed to be approximately 25-fold higher than those found in wild-type mice. nih.gov This suggests that the metabolic flux towards N-acetylated metabolites, and potentially this compound, is significantly greater in humans.

Studies in canine models have provided specific insights into the pharmacokinetics of this compound itself. In dogs, the elimination of this metabolite is characterized by first-order kinetics. nih.gov A significant portion of its clearance is attributable to the kidneys, with renal clearance of unchanged this compound accounting for approximately 45.9% of its total plasma clearance. nih.gov

The following table summarizes key comparative metabolic features related to this compound and its precursors across different models.

FeatureHumanMouseDog
Primary PA Metabolism High N-acetylationLower N-acetylation compared to humans-
Relative NAPA Levels High (approx. 25x higher in urine than wild-type mice) nih.govLow nih.gov-
NAPADE Elimination --Renal clearance accounts for ~45.9% of total clearance nih.gov

Advanced Metabolomic Approaches in this compound Research

The study of complex metabolic pathways, such as those involving procainamide and its numerous derivatives, has been significantly advanced by the application of metabolomics. nih.govsciltp.com This field allows for a comprehensive and simultaneous analysis of all metabolites in a biological sample, providing a detailed snapshot of the metabolic state. nih.govsciltp.com

A key technology in this research is ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS). nih.govnih.gov This highly sensitive and accurate technique has been successfully employed to conduct comprehensive comparative analyses of procainamide metabolism in humans and mice. nih.gov The methodology enables the detection and structural elucidation of a wide array of metabolites, including novel compounds not previously identified through targeted analyses. nih.govnih.gov

Through such metabolomic studies, researchers have identified thirteen distinct urinary metabolites of procainamide in humans and nine in mice. nih.gov These metabolites are products of various biotransformation reactions, including P450-dependent oxidations, FMO-dependent oxidations, and acylation reactions. nih.govnih.gov While these studies did not specifically report on this compound, they demonstrate the power of metabolomics to create a detailed metabolic map and uncover the full spectrum of metabolic products. This approach is instrumental in understanding the interspecies differences in drug metabolism. nih.gov

The table below outlines the application of advanced analytical techniques in the study of procainamide metabolism.

TechniqueApplication in Procainamide ResearchFindings
UPLC-ESI-QTOFMS Comprehensive metabolomic analysis of urine from humans and mice treated with procainamide. nih.govnih.govIdentification of 13 urinary metabolites in humans and 9 in mice, including novel metabolites. nih.gov
Elucidation of metabolic differences between species, particularly in N-acylation and N-oxidation pathways. nih.govnih.govRevealed significantly higher N-acylation in humans. nih.gov
HPLC & Mass Spectrometry Measurement of plasma concentrations of PA, NAPA, and NAPADE. nih.govConfirmed that NAPADE is a metabolite of NAPA. nih.gov
Used to investigate the primary formation pathways of NAPADE from PA. nih.govIndicated that NAPA is not the main intermediate for NAPADE formation from PA. nih.gov

Pharmacological Characterization of Desethyl N Acetylprocainamide Preclinical and in Vitro Studies

Electrophysiological Effects in Isolated Cardiac Preparations

The electrophysiological properties of Desethyl-N-acetylprocainamide have been investigated in various cardiac preparations to elucidate its mechanism of action at the cellular level.

Modulation of Cardiac Ion Channels (e.g., Sodium Channels)

This compound has been shown to influence cardiac ion channels, particularly sodium and potassium channels, which are crucial for the generation and propagation of the cardiac action potential. evitachem.com In cat papillary muscle, the electrophysiological actions of this compound have been studied, indicating its interaction with these critical ion channels. tulane.edu This modulation of ion channels is a key determinant of its antiarrhythmic potential.

Concentration-Dependent Electrophysiological Activities

The electrophysiological effects of this compound are expected to be concentration-dependent. Studies on its parent compounds have clearly demonstrated that the extent of ion channel blockade and the resulting changes in action potential characteristics are directly related to the drug concentration. nih.govscielo.brnih.gov For instance, in dogs, N-acetylprocainamide showed concentration-response relationships in its hemodynamic effects. nih.gov It is plausible that this compound exhibits a similar concentration-dependent behavior in its electrophysiological actions.

Antiarrhythmic Activity in Animal Models (e.g., Induced Arrhythmias)

The antiarrhythmic efficacy of this compound has been evaluated in animal models of induced arrhythmias. In a study using chloroform-asphyxiated mice, Desethylprocainamide (B1207893) (PADE), a related metabolite, was shown to prevent ventricular fibrillation. researchgate.netresearchgate.net While this points to the potential antiarrhythmic activity of procainamide (B1213733) metabolites, specific data on the antiarrhythmic potency of this compound in various arrhythmia models is an area requiring further investigation.

Inotropic Effects in Experimental Animal Models

Investigations into the inotropic effects of this compound have revealed a positive inotropic action in animal models. In a study on anesthetized dogs, this compound demonstrated a dose- and concentration-related positive inotropic effect. nih.gov This was measured by an increase in myocardial contractile force. nih.gov

Here is an interactive data table summarizing the inotropic effects of this compound in dogs:

Dose of this compound (mg/kg)Peak Increase in Myocardial Force (Mean ± SEM)
1218.4 ± 3.6%
6048.9 ± 10%

This positive inotropic effect was sustained for a duration of 50 to 90 minutes following administration. nih.gov

Comparative Pharmacological Activity with Procainamide and N-acetylprocainamide in Preclinical Models

In a comparative study in chloroform-asphyxiated mice, procainamide was found to be more potent than Desethylprocainamide (PADE) in preventing ventricular fibrillation. researchgate.netresearchgate.net Specifically, procainamide was 1.5 times more potent than PADE with respect to the administered dose and 1.7 times more potent based on plasma concentrations. researchgate.netresearchgate.net In the same model, N-acetylprocainamide was found to be 1.8 times more potent than this compound by dose and 2.9 times more potent by plasma concentration. researchgate.netresearchgate.net

Measurements of plasma concentrations in patients undergoing long-term procainamide therapy suggest that while this compound is present, the concentrations of procainamide and N-acetylprocainamide are the primary contributors to the observed therapeutic effects. researchgate.net

The following table provides a comparative overview of the potency of these compounds in the chloroform-asphyxiated mouse model:

CompoundComparative Potency (vs. PADE, by dose)Comparative Potency (vs. PADE, by plasma concentration)
Procainamide1.5x more potent1.7x more potent
N-acetylprocainamide1.8x more potent (vs. NAPADE)2.9x more potent (vs. NAPADE)
Desethylprocainamide (PADE)BaselineBaseline
This compound (NAPADE)Less potent than NAPALess potent than NAPA

Receptor Binding and Ligand Interaction Studies in Experimental Systems

Preclinical and in vitro investigations into the pharmacological profile of this compound (NAPADE), a metabolite of N-acetylprocainamide (NAPA), have focused on its interactions with cardiac ion channels, which are the primary receptors for its antiarrhythmic and inotropic effects. While direct radioligand binding assays detailing specific receptor affinities are not extensively documented in publicly available literature, a body of evidence from electrophysiological and animal studies elucidates its functional interactions with these key cardiac targets.

Early research provided foundational insights into the electrophysiological and inotropic actions of NAPADE. Studies conducted on isolated cat papillary muscle explored the inotropic and arrhythmogenic properties of procainamide, NAPA, and NAPADE, indicating a direct effect of NAPADE on cardiac tissue. tulane.edu

Further comprehensive studies in anesthetized dogs provided detailed characterization of the cardiovascular effects of NAPADE. In these canine models, NAPADE demonstrated a dose- and concentration-dependent positive inotropic effect on the heart. nih.gov This effect, an increase in the force of myocardial contraction, was sustained for a significant duration following administration. nih.gov Such positive inotropic action is typically associated with modulation of ion channels or transport proteins that regulate intracellular calcium concentrations. The parent compound, N-acetylprocainamide (NAPA), is recognized primarily as a Class III antiarrhythmic agent, which denotes its principal mechanism as a blocker of potassium channels, thereby prolonging the cardiac action potential. nih.govscielo.br However, some studies have indicated that NAPA may also interact with sodium channels, suggesting a more complex pharmacological profile that is not purely Class III. nih.govscielo.br

Given that NAPADE is a metabolite of NAPA, its interactions with cardiac ion channels are of significant interest. Research on NAPA has shown that while it is considered a "pure" Class III antiarrhythmic in dogs, studies in other species like guinea pigs and mice suggest it can also affect cardiac sodium channels. nih.govscielo.br This species-dependent variability in the pharmacological action of the parent compound underscores the importance of direct studies on NAPADE. The positive inotropic effects observed with NAPADE in dogs suggest a potential interaction with calcium handling mechanisms or an influence on the ion channels that indirectly affect calcium dynamics.

The table below summarizes the key preclinical and in vitro findings related to the ligand interactions of this compound in experimental systems.

Experimental SystemKey FindingsImplied Ligand Interaction
Anesthetized Dogs Exhibited a dose- and concentration-related positive inotropic effect. nih.govInteraction with cardiac receptors that modulate myocardial contractility, potentially involving calcium channels or related signaling pathways.
Isolated Cat Papillary Muscle Demonstrated direct inotropic and arrhythmogenic actions. tulane.eduDirect interaction with ion channels in the cardiac muscle, influencing contractility and electrical stability.

These preclinical data establish that this compound is a pharmacologically active compound with significant effects on cardiac function, primarily through its interaction with the ion channels that govern myocardial contractility and electrophysiology.

Analytical Methodologies for Desethyl N Acetylprocainamide Research

High-Performance Liquid Chromatography (HPLC) Development for Research Samples

HPLC is a fundamental technique for the separation and quantification of Desethyl-N-acetylprocainamide in complex biological samples. The development of reliable HPLC methods involves careful selection of chromatographic conditions and detection strategies to ensure accurate and reproducible results.

Chromatographic Separation Techniques (e.g., Reversed-Phase, Chiral Chromatography)

Reversed-Phase Chromatography: The most common approach for the analysis of this compound is reversed-phase HPLC. This technique utilizes a nonpolar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.

A variety of reversed-phase columns have been successfully employed, including C8 and C18 columns, which differ in the length of the alkyl chains bonded to the silica (B1680970) support. The choice of column often depends on the specific requirements of the assay, such as the desired retention time and resolution from other metabolites.

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analytes. For instance, a mobile phase consisting of 0.075 M acetate buffer (pH 4.3) and acetonitrile has been used for the separation of procainamide (B1213733) and its metabolites, including this compound.

ParameterDescription
Stationary Phase Typically C8 or C18 silica-based columns.
Mobile Phase A mixture of aqueous buffer (e.g., phosphate, acetate) and organic modifier (e.g., acetonitrile, methanol).
pH Adjusted to optimize retention and peak shape.

Chiral Chromatography: The potential for enantiomers of this compound exists if the parent compounds undergo stereoselective metabolism. However, the scientific literature does not extensively report on the application of chiral chromatography for the specific separation of this compound enantiomers. While methods for the chiral separation of other drugs and their metabolites are well-established, specific methodologies for this compound are not readily found in published research. Further investigation in this area could reveal insights into the stereoselective metabolism of procainamide and N-acetylprocainamide.

Detection Strategies (e.g., Ultraviolet-Visible Spectroscopy, Fluorescence Detection)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis detection is a widely used and robust method for the quantification of this compound in HPLC analysis. The compound possesses chromophores that absorb light in the UV region of the electromagnetic spectrum. The selection of an appropriate wavelength is crucial for achieving optimal sensitivity and selectivity. For procainamide and its metabolites, detection is often performed at wavelengths around 280 nm. researchgate.netmdpi.com In some methods, a wavelength of 270 nm has been found to be optimal.

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. This technique is particularly useful for analyzing samples with low concentrations of the analyte. The native fluorescence of procainamide and its metabolites can be exploited for this purpose. Spectrofluorimetric detection offers better specificity compared to UV absorption detection. nih.gov

Detection MethodWavelength(s)Advantages
UV-Visible Spectroscopy ~270-280 nmRobust, widely available.
Fluorescence Detection Varies (Excitation/Emission)High sensitivity and selectivity.

Method Validation for Research Quantification and Specificity

The validation of analytical methods is a critical step to ensure the reliability and accuracy of research findings. A properly validated HPLC method for this compound quantification will have well-defined performance characteristics.

Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting calibration curve. For procainamide and N-acetylprocainamide, methods have shown good linearity with r² values greater than 0.998. mdpi.com

Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. For the analysis of procainamide and its metabolites, intra- and inter-day precision values are typically expected to be within acceptable limits (e.g., RSD < 15%). mdpi.com

Specificity and Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or other metabolites. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Precision (RSD) < 15%
Accuracy (% Recovery) 85-115%
Specificity No interference at the analyte's retention time

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it offers unparalleled sensitivity and specificity for the analysis of this compound.

Identification of Metabolites via MS/MS Fragmentography

Tandem mass spectrometry (MS/MS) is instrumental in the structural elucidation of metabolites. In this technique, a precursor ion corresponding to the molecule of interest is selected and subjected to fragmentation. The resulting product ions create a characteristic fragmentation pattern, or "fragmentogram," which serves as a fingerprint for the compound.

By analyzing the fragmentation patterns of procainamide and its known metabolites, researchers can identify novel metabolites, including this compound, in complex biological matrices. The chemical compositions and structures of metabolites are identified based on accurate mass measurements and their MS/MS fragmentation patterns. nih.gov For instance, the elimination of specific neutral molecules from the parent ion can provide clues about the structure of the metabolite.

Quantitative Analysis using LC-MS and GC-MS Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is widely used for the quantitative analysis of drugs and their metabolites in biological fluids. For this compound, LC-MS methods offer high sensitivity and specificity, allowing for the detection of low concentrations in samples such as plasma and urine. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility and improve their chromatographic properties. jfda-online.comnih.gov

Derivatization typically involves reacting the analyte with a reagent to form a more volatile derivative. Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization. While GC-MS is a well-established technique for drug analysis, its application for the quantitative analysis of this compound is less commonly reported in the literature compared to LC-MS methods.

TechniqueSample PreparationKey Advantages
LC-MS Often involves protein precipitation or liquid-liquid extraction.High sensitivity, high specificity, applicable to a wide range of compounds without derivatization.
GC-MS Typically requires derivatization (e.g., silylation) to increase volatility.High chromatographic resolution, robust and well-established.

Advanced Mass Spectrometry (e.g., Accelerator Mass Spectrometry, QTOFMS) in Metabolic Flux Studies

Metabolic flux analysis provides a quantitative understanding of the rates of metabolic reactions within a biological system. rsc.org For a metabolite like this compound, advanced mass spectrometry techniques are indispensable for elucidating its formation and subsequent transformation.

Accelerator Mass Spectrometry (AMS)

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive analytical technique capable of detecting isotopes, such as carbon-14 (B1195169) (¹⁴C), at ultra-trace levels. openmedscience.com Originally developed for radiocarbon dating, its application has expanded into pharmaceutical research and development, particularly in absorption, distribution, metabolism, and excretion (ADME) studies. openmedscience.compharmaron.com The principle of AMS involves accelerating ions to extremely high kinetic energies, which allows for the separation and counting of individual isotopes with remarkable precision. nih.govradiocarbon.com This method can be up to one million times more sensitive than traditional radioactive decay counting methods. nih.gov

In the context of this compound research, AMS can be employed in metabolic flux studies using ¹⁴C-labeled parent compounds, such as procainamide or N-acetylprocainamide. By administering a microdose of the ¹⁴C-labeled drug, researchers can trace the metabolic fate of the parent compound with high accuracy. openmedscience.com The unparalleled sensitivity of AMS allows for the quantification of resulting metabolites, including this compound, even at sub-picogram per milliliter concentrations in various biological samples like plasma, urine, and tissues. pharmaron.compharmaron.com This capability is critical for constructing a detailed metabolic map and understanding the flux through different biotransformation pathways.

Quadrupole Time-of-Flight Mass Spectrometry (QTOFMS)

Quadrupole Time-of-Flight Mass Spectrometry (QTOFMS) is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. researchgate.net This combination provides high mass accuracy, excellent resolution, and a rapid scan speed, making it a powerful tool for both the identification and quantification of drug metabolites. researchgate.net

In metabolic studies of procainamide, Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization QTOFMS (UPLC-ESI-QTOFMS) has been instrumental in identifying a wide array of metabolites in urine samples from both humans and mice. nih.gov This approach has successfully identified thirteen urinary procainamide metabolites, including nine novel ones, derived from oxidation and acylation reactions. nih.gov The high-resolution data generated by QTOFMS allows for the determination of the elemental composition of metabolites, and tandem mass spectrometry (MS/MS) capabilities help in structural elucidation by analyzing fragmentation patterns. nih.govnih.gov This level of detail is essential for accurately mapping the metabolic pathways that lead to the formation of this compound and other related compounds.

Technique Principle Key Advantages in Metabolic Flux Studies Application to this compound
Accelerator Mass Spectrometry (AMS) Accelerates ions to high kinetic energies for ultra-sensitive isotope counting (e.g., ¹⁴C). nih.govradiocarbon.comExtreme sensitivity (attomolar to femtomolar). openmedscience.combrennerlab.net Enables ¹⁴C-microdosing studies. pharmaron.com No matrix interference. pharmaron.comTracing the formation from a ¹⁴C-labeled precursor (Procainamide or N-acetylprocainamide) to quantify metabolic pathways at very low concentrations.
Quadrupole Time-of-Flight MS (QTOFMS) Combines a quadrupole and a time-of-flight analyzer for high-resolution mass analysis. researchgate.netHigh mass accuracy and resolution for confident metabolite identification. researchgate.netnih.gov Provides qualitative and quantitative data simultaneously. researchgate.net MS/MS capability for structural elucidation. nih.govIdentifying and confirming the structure of this compound within a complex mixture of metabolites; quantifying its relative abundance.

Combined Chromatographic and Mass Spectrometric Approaches in Research

The combination of a separation technique, such as liquid chromatography, with a highly sensitive detection method like mass spectrometry is the cornerstone of modern bioanalytical research for drug metabolites.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) has been a fundamental approach in the study of procainamide and its metabolites. Research has demonstrated the use of HPLC followed by solid-probe mass spectrometry to identify desethyl procainamide, a direct precursor to this compound, in patient urine. nih.govresearchgate.net Furthermore, a specific HPLC method was developed for the routine measurement of procainamide (PA), N-acetylprocainamide (NAPA), and this compound (NAPADE) in plasma. nih.gov In this study, mass spectrometry was used to definitively confirm the identity of the chromatographic peak corresponding to NAPADE. nih.gov

The evolution of this approach, Ultra-Performance Liquid Chromatography (UPLC) coupled with QTOFMS, offers even greater resolution and speed. A metabolomics study utilizing UPLC-ESI-QTOFMS provided a comprehensive metabolic map of procainamide, structurally elucidating numerous metabolites. nih.gov The initial chromatographic separation is critical as it resolves isomers and separates metabolites from the parent drug and endogenous matrix components, thereby reducing ion suppression and allowing for more accurate mass spectrometric analysis. brennerlab.net

Method Matrix Analytes Measured Key Findings/Application
HPLC-Solid Probe MS UrineDesethyl procainamide (PADE)Initial identification of a key precursor to this compound. nih.gov
HPLC-MS PlasmaProcainamide (PA), N-acetylprocainamide (NAPA), this compound (NAPADE)Routine quantitative measurement and confirmation that NAPADE is a metabolite of NAPA. nih.gov
UPLC-ESI-QTOFMS UrineProcainamide and 13 metabolitesComprehensive metabolomic analysis and structural elucidation of novel metabolites. nih.gov

Development of Robust Analytical Assays for Preclinical Research Samples

The development of robust and validated analytical assays is a prerequisite for obtaining reliable data in preclinical research. An assay is considered robust if it is insensitive to small variations in method parameters and can be consistently performed over time.

For a metabolite like this compound, assay development would involve several key stages. First, an efficient sample preparation technique is required to extract the analyte from the biological matrix (e.g., plasma, serum, urine) and remove interfering substances. aurorabiomed.com Techniques such as liquid-liquid extraction or solid-phase extraction (SPE) are commonly employed. aurorabiomed.comnih.gov The development of automated SPE methods can increase throughput and reduce variability, which is crucial in preclinical studies that often involve a large number of samples. aurorabiomed.com

Following extraction, a selective chromatographic method, typically using HPLC or UPLC, is developed to separate the analyte from other metabolites and endogenous compounds. nih.gov Detection is most often accomplished using tandem mass spectrometry (LC-MS/MS), which provides excellent sensitivity and selectivity.

The entire method must then undergo rigorous validation according to established guidelines. This process ensures the assay is reliable for its intended purpose. An improved HPLC assay developed for procainamide and N-acetylprocainamide demonstrated a quantitation limit of 4 ng/mL with intra- and interday coefficients of variation below 8%, illustrating the performance characteristics expected of a robust assay. nih.gov Similar validation would be required for an assay targeting this compound.

Validation Parameter Description Example Performance (from related compound assays)
Selectivity/Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.2 ng/mL (for Procainamide/NAPA). nih.gov
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.4 ng/mL (for Procainamide/NAPA). nih.gov
Linearity & Range The concentration range over which the assay is accurate, precise, and linear.20-500 ng/mL. nih.gov
Precision The closeness of agreement between a series of measurements (intra- and inter-assay).Intra- and interday coefficients of variation < 8%. nih.gov
Accuracy The closeness of the mean test results to the true concentration.Typically within ±15% of the nominal value (±20% at LOQ).
Recovery The efficiency of the extraction procedure.Average recovery range of 87.86% - 98.35% (for automated SPE of Procainamide). aurorabiomed.com
Stability The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.Assessed through freeze-thaw, short-term, and long-term stability experiments.

Pharmacokinetics and Disposition of Desethyl N Acetylprocainamide Preclinical Research

Absorption, Distribution, and Elimination Studies in Animal Models

The primary investigation into the pharmacokinetics of Desethyl-N-acetylprocainamide in an animal model was conducted in anesthetized dogs. nih.gov In this study, the compound was administered via a 15-minute intravenous infusion. The plasma concentration-time curve following administration indicated that the distribution and elimination of NAPADE fit a two-compartment model. nih.gov

The research demonstrated that NAPADE exhibits first-order kinetics for both its distribution and elimination within the studied dose range. nih.gov Key pharmacokinetic parameters from this study are detailed below. The total apparent volume of distribution was found to be similar between the two dose groups, suggesting dose-independent distribution. Likewise, the elimination clearance and the elimination phase half-life did not show statistically significant differences between the low and high-dose groups, reinforcing the finding of linear, first-order elimination kinetics. nih.gov

Pharmacokinetic Parameters of this compound in Dogs Following Intravenous Infusion nih.gov
Parameter12 mg/kg Dose Group (Mean ± S.E.M.)60 mg/kg Dose Group (Mean ± S.E.M.)
Total Apparent Volume of Distribution (L/kg)0.4153 ± 0.03010.4946 ± 0.0691
Elimination Clearance (L/min/kg)0.0061 ± 0.00060.0086 ± 0.0013
Elimination Phase Half-Life (T½β) (min)57.0 ± 4.153.1 ± 3.2

Renal Clearance Mechanisms in Experimental Systems

The kidney plays a significant role in the elimination of unchanged this compound. In the preclinical dog model, renal clearance was found to account for a substantial portion of the drug's total elimination. Specifically, the renal clearance of unchanged NAPADE constituted 45.9 ± 4% of the total plasma clearance. nih.gov This indicates that nearly half of the compound is cleared from the systemic circulation by the kidneys in its parent form. The specific mechanisms, such as the relative contributions of glomerular filtration and active tubular secretion, have not been detailed in the available literature.

Protein Binding Studies in Preclinical Contexts

A comprehensive search of the scientific literature did not yield specific preclinical research data regarding the protein binding characteristics of this compound.

Physiologically-Based Pharmacokinetic (PBPK) Modeling for this compound

There is no available preclinical research in the reviewed scientific literature on the development or application of Physiologically-Based Pharmacokinetic (PBPK) models specifically for this compound.

In Vitro and In Vivo Drug-Drug Interaction Research (Preclinical Focus)

Specific preclinical studies investigating the potential for this compound to be a perpetrator or victim of drug-drug interactions are not available in the current scientific literature.

Information regarding in vitro or in vivo studies to assess the potential of this compound to inhibit or induce metabolic enzymes in experimental models could not be found in the reviewed literature.

Preclinical research data on the interaction of this compound with drug transporters, such as those from the SLC (solute carrier) or ABC (ATP-binding cassette) superfamilies, are not available in the published scientific literature.

Structure Activity Relationship Sar Studies of Desethyl N Acetylprocainamide

Impact of N-Deethylation on Pharmacological Activity Profile

The process of N-deethylation, which involves the removal of an ethyl group from the nitrogen atom of the tertiary amine in the side chain of N-acetylprocainamide (NAPA), results in the formation of its metabolite, Desethyl-N-acetylprocainamide. This structural modification has a discernible impact on the pharmacological activity of the compound.

Research has demonstrated that N-deethylation leads to a reduction in antiarrhythmic potency. In comparative studies, N-acetylprocainamide was found to be more potent than this compound. Specifically, N-acetylprocainamide was identified as being 1.8 times more potent with respect to the administered dose and 2.9 times more potent based on plasma concentrations required to elicit an antiarrhythmic effect.

Comparative Structure-Activity Relationships with Procainamide (B1213733) and N-acetylprocainamide

To understand the structure-activity relationship (SAR) of this compound, it is instructive to compare it with its parent compounds, procainamide and N-acetylprocainamide (NAPA). Procainamide is a class Ia antiarrhythmic agent, known to block both sodium and potassium channels in the heart. google.com Its primary metabolite, NAPA, exhibits predominantly class III antiarrhythmic activity, primarily by blocking potassium channels. google.com

The key structural differences between these compounds lie in the acetylation of the aromatic amine and the N-deethylation of the tertiary amine in the side chain.

A study comparing the antiarrhythmic potencies of these compounds provided the following findings:

Procainamide was found to be 1.5 times more potent than its N-deethylated metabolite, desethylprocainamide (B1207893), based on dose, and 1.7 times more potent based on plasma concentration. nih.gov

N-acetylprocainamide was 1.8 times more potent than this compound by dose and 2.9 times more potent by plasma concentration. nih.gov

These findings highlight that N-deethylation consistently reduces the antiarrhythmic potency for both the acetylated and non-acetylated forms of the parent drug. This suggests that the diethylamino group is a crucial component for the antiarrhythmic activity of this class of compounds. The ethyl groups likely contribute to the optimal binding of the molecule to its target ion channels.

Comparative Antiarrhythmic Potency
Compound ComparisonPotency Ratio (by Dose)Potency Ratio (by Plasma Concentration)
Procainamide vs. Desethylprocainamide1.51.7
N-acetylprocainamide vs. This compound1.82.9

Computational Approaches in this compound SAR Analysis

While specific computational studies focusing exclusively on this compound are not extensively documented in the literature, the principles of computational chemistry are widely applied to understand the SAR of related compounds like procainamide and N-acetylprocainamide. These methodologies can be extrapolated to analyze this compound.

Computational approaches that could be employed for the SAR analysis of this compound include:

Molecular Docking: This technique could be used to predict the binding orientation and affinity of this compound to its target cardiac ion channels, such as the hERG potassium channel. By comparing the docking scores and binding interactions of this compound with those of N-acetylprocainamide and procainamide, researchers could gain insights into the molecular basis for its reduced potency. The absence of one ethyl group would likely result in altered van der Waals and hydrophobic interactions within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model for a series of procainamide analogs, including this compound, it would be possible to identify the key molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) that govern their antiarrhythmic potency. This could further elucidate the negative impact of N-deethylation on activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between this compound and its target receptor over time. This can help in understanding the stability of the drug-receptor complex and the conformational changes that may occur upon binding. Comparing the MD simulation results of this compound with those of its parent compounds could reveal differences in their dynamic behavior that correlate with their observed potencies.

These computational tools offer a powerful means to investigate the SAR of this compound at a molecular level, complementing experimental data and guiding the design of new, potentially more potent, antiarrhythmic agents.

Synthesis and Characterization of Structural Analogs for SAR Probing

The synthesis of structural analogs is a cornerstone of SAR studies, allowing for the systematic investigation of the role of different functional groups in a molecule's biological activity. While the synthesis of a wide range of analogs specifically for this compound for SAR probing is not extensively reported, the synthesis of related procainamide metabolites and analogs has been described.

The synthesis of this compound itself can be achieved through established chemical routes. A potential synthetic pathway could involve the acylation of a desethylated precursor. The characterization of the synthesized compound would typically involve techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the successful removal of one ethyl group and the addition of the acetyl group.

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

To further probe the SAR of this compound, a series of structural analogs could be synthesized. These could include:

Analogs with different N-alkyl substituents: Replacing the remaining ethyl group with other alkyl groups of varying size and lipophilicity (e.g., methyl, propyl, butyl) could help to determine the optimal steric and electronic requirements at this position.

Analogs with modifications to the acetyl group: Altering the acetyl group on the aromatic amine to other acyl groups could provide insights into the importance of this moiety for the compound's interaction with the potassium channels.

Analogs with substitutions on the aromatic ring: Introducing different substituents on the benzene (B151609) ring could modulate the electronic properties of the molecule and influence its activity.

Toxicological Research of Desethyl N Acetylprocainamide Mechanistic and in Vitro

Cellular Toxicity Mechanisms in Experimental Models

Direct research into the specific cellular toxicity mechanisms of Desethyl-N-acetylprocainamide is limited. However, insights can be drawn from studies on its parent compounds and related metabolites. The toxicity of procainamide (B1213733) is often linked to its oxidative metabolism. The primary aromatic amine of procainamide can be oxidized by enzymes such as myeloperoxidase, found in polymorphonuclear leukocytes, to form reactive metabolites like procainamide hydroxylamine (B1172632) (PAHA) and nitroso-procainamide. wikipedia.orgchinayyhg.com These oxidative metabolites are considered responsible for toxic effects such as drug-induced lupus erythematosus and agranulocytosis, as they can bind to proteins and are toxic to lymphocytes and bone marrow cells. wikipedia.orgchinayyhg.com

N-acetylation, the pathway that leads to the formation of N-acetylprocainamide (NAPA) and subsequently this compound, is generally considered a detoxification pathway for procainamide. wikipedia.orgal-edu.com This acetylation of the aromatic amine group is thought to reduce the amount of the drug available for the oxidative pathway, thereby mitigating the formation of toxic reactive metabolites. wikipedia.org In a study comparing the cytotoxicity of various chemically synthesized metabolites of procainamide, the hydroxylamine derivative (PAHA) was found to be highly cytotoxic to a variety of cell lines, whereas N-acetylated derivatives were non-toxic at high concentrations. nih.gov Although this compound was not explicitly tested in this study, the findings support the hypothesis that as an N-acetylated metabolite, it would exhibit lower cellular toxicity compared to the oxidative metabolites of procainamide.

Research has also touched upon the electrophysiological actions of this compound in cardiac cells. An early study investigated the electrophysiologic effects of procainamide, N-acetylprocainamide, and this compound in cat papillary muscle, indicating an interaction with cardiac cell function. pbrc.edu

In Vitro Genotoxicity and Mutagenicity Research

There is a notable lack of specific data in the reviewed scientific literature concerning the genotoxicity and mutagenicity of this compound.

To provide some context, studies on its parent compound, procainamide (PCA), have been conducted. In one such study, procainamide was evaluated for its genotoxic effects in cultured mammalian cells. The results indicated that procainamide was non-mutagenic in Chinese hamster V79 cells and did not induce clastogenic effects, such as the formation of micronuclei, in human lymphocytes under the tested conditions. nih.gov However, this study did not extend its investigation to the metabolites of procainamide, including this compound. Therefore, the genotoxic and mutagenic potential of this compound remains to be formally elucidated through dedicated in vitro research.

Biochemical Pathways of Potential Cellular Interaction in Preclinical Studies

This compound is formed through the metabolism of N-acetylprocainamide (NAPA). researchgate.net The metabolism of the parent drug, procainamide, involves two main competing pathways: N-acetylation to the less toxic NAPA, and oxidation by cytochrome P450 enzymes, particularly CYP2D6, to reactive hydroxylamine metabolites. al-edu.comresearchgate.net

The primary biochemical interaction of procainamide and NAPA is with cardiac ion channels. Procainamide is classified as a Class Ia antiarrhythmic agent, indicating it blocks sodium channels in cardiomyocytes. wikipedia.org N-acetylprocainamide is considered a Class III antiarrhythmic, primarily blocking potassium channels, although some studies suggest it also has weak sodium channel blocking effects. scielo.brwikipedia.orgscielo.br

Studies comparing N-acetylprocainamide to procainamide have shown that NAPA is a less potent inducer of T cell autoreactivity, a key factor in the development of drug-induced lupus. nih.govumich.edu This suggests that the N-acetylated structure is less likely to trigger an autoimmune response. Given that this compound shares the N-acetylated aromatic amine, it is plausible that it also has a reduced potential for this type of cellular interaction compared to procainamide.

Furthermore, research on the effects of NAPA on cardiac action potentials in guinea pig papillary muscle revealed that it has weaker effects on both the maximum upstroke velocity (Vmax), which is related to sodium channel blockade, and the half-decay time (HDT), related to potassium channel blockade, when compared to procainamide. scielo.brscielo.br This implies a less potent interaction with these cardiac ion channels. While direct data for this compound is not available from this study, it is a reasonable hypothesis that its interaction with these channels might also be less pronounced than that of procainamide.

The structural similarity of this compound to its parent compound, N-acetylprocainamide, is also evident in in vitro diagnostic assays. Some immunoassays designed to measure NAPA levels show cross-reactivity with this compound, indicating that the antibody used in the assay can recognize and bind to both molecules, albeit with different affinities. fda.govthermofisher.com

Comparative Toxicological Profiles in Research Models

Comparative studies provide the most direct toxicological insights into this compound. A key study in a mouse model investigated the antiarrhythmic potency of N-acetylprocainamide (NAPA) and this compound. The research found that N-acetylprocainamide was more potent in preventing ventricular fibrillation. researchgate.netresearchgate.net

Comparative Potency of N-acetylprocainamide and this compound in Mice researchgate.netresearchgate.net
CompoundComparative Potency (vs. Procainamide)Comparative Potency (vs. This compound)
N-acetylprocainamide-1.8 times more potent by dose, 2.9 times more potent by plasma concentration
This compound--
Procainamide1.5 times more potent by dose than Desethylprocainamide (B1207893) (PADE), 1.7 times more potent by plasma concentration-

Another study in isolated rat atria demonstrated that procainamide and N-acetylprocainamide have opposing effects on heart rate and contractility; procainamide had a negative chronotropic and inotropic effect, whereas N-acetylprocainamide had a positive effect. nih.gov This study, however, did not include this compound in its comparison.

The collective data from these comparative studies suggest that the toxicological and pharmacological profile of this compound is distinct from and generally less potent than its parent compounds, procainamide and N-acetylprocainamide, at least in the context of the endpoints studied.

Future Directions and Emerging Research Avenues for Desethyl N Acetylprocainamide

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Desethyl-N-acetylprocainamide Research

The application of "omics" technologies offers a powerful, systems-level approach to unraveling the complex interactions of this compound. These high-throughput methods can provide a comprehensive snapshot of the molecular changes induced by the metabolite, paving the way for new discoveries in its mechanism of action and potential biomarkers. mdpi.commdpi.com

Metabolomics, the large-scale study of small molecules, can be employed to create a detailed "metabolic map" of how this compound is formed and how it, in turn, influences other endogenous metabolic pathways within cardiac and hepatic tissues. nih.gov A metabolomic analysis of patients undergoing procainamide (B1213733) therapy could reveal correlations between urinary or plasma levels of this compound and specific metabolic signatures associated with drug efficacy or cardiac events. nih.gov Such studies could help explain inter-individual differences in drug response. nih.gov

Proteomics, the study of the entire set of proteins, can identify the protein targets with which this compound interacts. mdpi.com This goes beyond its expected interaction with cardiac ion channels to potentially uncover novel binding partners. Advanced proteomic techniques could be used in vitro with cardiac cell lysates to identify proteins that bind to this compound, potentially revealing roles in cellular processes beyond electrophysiology. mdpi.com In the context of heart failure, a condition for which procainamide is relevant, proteomics can help characterize protein expression changes, and studying the effect of this compound on this proteome could provide significant insights. mdpi.com

Table 1: Potential Applications of Omics Technologies in this compound Research
Omics TechnologyResearch ApplicationPotential Insights
MetabolomicsProfiling of metabolites in plasma and urine of patients treated with procainamide.Elucidation of the complete metabolic pathway; identification of biomarkers for efficacy and response. nih.gov
ProteomicsIdentification of protein binding partners in cardiac tissue.Discovery of novel molecular targets and off-target effects; understanding of polypharmacological actions. mdpi.com
TranscriptomicsAnalysis of gene expression changes in cardiomyocytes exposed to the metabolite.Understanding of downstream cellular signaling pathways affected by the compound. plos.org
Multi-Omics IntegrationCombining metabolomic, proteomic, and transcriptomic data.A holistic view of the metabolite's impact on cardiac cell biology and its role in heart disease. mdpi.comexplorationpub.com

Advanced Preclinical Modeling and Simulation Methodologies

Computational modeling and simulation have become indispensable tools in pharmacology, allowing researchers to predict and understand drug actions at various biological scales. nih.gov For this compound, these methodologies can bridge the gap between molecular interactions and physiological outcomes.

Patient-specific computational models of myocardial metabolism are being developed using proteomics data from cardiac biopsies. nih.gov Such models could be adapted to simulate how this compound affects cardiac energy substrate utilization and ATP production, which is particularly relevant in the failing heart. nih.gov Biophysical models of human cardiac cells can simulate electrophysiology and are used to predict the effects of drugs on the action potential and arrhythmia risk. nih.govjst.go.jp By incorporating experimentally determined parameters for this compound's effects on specific ion channels, these models could predict its pro- or anti-arrhythmic potential under various physiological and pathological conditions.

Table 2: Advanced Modeling Approaches for this compound Research
Modeling TypeObjectiveKey Parameters
Cellular Electrophysiology ModelsPredict effects on cardiac action potential and arrhythmia risk.Ion channel binding kinetics (IC50, on/off rates). nih.govjst.go.jp
Myocardial Metabolism ModelsSimulate impact on cardiac bioenergetics.Enzyme kinetics, substrate availability. plos.orgnih.gov
Physiologically-Based Pharmacokinetic (PBPK) ModelsPredict tissue-specific concentrations over time.Metabolic rates, organ blood flow, tissue partitioning. americanpharmaceuticalreview.commdpi.com
Molecular Docking SimulationsVisualize interactions with protein targets at an atomic level.Protein crystal structure, ligand conformation. americanpharmaceuticalreview.com

Development of Novel Research Probes and Tools for Studying this compound

A significant hurdle in studying the specific actions of metabolites is the difficulty in distinguishing their effects from the parent drug in a complex biological system. The development of high-quality chemical probes for this compound would be a major breakthrough, enabling precise investigation of its biological function. nih.govthermofisher.com

An ideal chemical probe would be a molecule that is structurally similar to this compound but modified to allow for detection or manipulation. nih.gov For instance, a fluorescently tagged version could be synthesized to visualize its subcellular distribution in real-time within cardiomyocytes. This could reveal whether it accumulates in specific organelles, such as the mitochondria or sarcoplasmic reticulum, suggesting functions beyond the cell membrane.

Another approach is the creation of affinity-based probes, where this compound is linked to a reactive group and a tag (like biotin). nih.gov This technique, known as activity-based protein profiling (ABPP), could be used to covalently label and subsequently identify its protein binding partners from a complex cellular lysate, providing direct evidence of its molecular targets. nih.gov The development of such tools requires careful medicinal chemistry efforts to ensure the probe retains the pharmacological properties of the original metabolite while being a reliable tool for biological inquiry. nih.govcambridgemedchemconsulting.com

Table 3: Characteristics of an Ideal Research Probe for this compound
CharacteristicDescriptionImportance
High PotencyThe probe should interact with its target(s) at concentrations similar to the parent metabolite. nih.govEnsures that observed effects are biologically relevant.
High SelectivityThe probe should not have significant off-target activities that could confound results. nih.govcambridgemedchemconsulting.comCrucial for attributing a biological effect to a specific target interaction.
Cell PermeabilityThe probe must be able to cross the cell membrane to study intracellular targets and processes.Enables live-cell imaging and investigation of intracellular mechanisms.
Validated MechanismThe probe's on-target action should be confirmed in cellular models. thermofisher.comProvides confidence that the probe is a valid tool to study the metabolite's function.

Role of this compound in Polypharmacology Research

Polypharmacology is the concept that a single drug or its metabolites can interact with multiple targets, which can be responsible for both therapeutic efficacy and adverse effects. nih.gov The procainamide family of compounds is a classic example, as procainamide is a Class Ia antiarrhythmic, while its major metabolite, N-acetylprocainamide (NAPA), is considered a Class III agent. nih.govwikipedia.orgscielo.br This suggests that structural modifications through metabolism can significantly alter the target profile.

Table 4: Known and Potential Pharmacological Activities of Procainamide and its Metabolites
CompoundPrimary Antiarrhythmic ClassKnown Primary TargetPotential for Polypharmacology
Procainamide (PA)Class IaVoltage-gated sodium channelsAlso exhibits potassium channel blocking activity. nih.gov
N-acetylprocainamide (NAPA)Class IIIPotassium channels (specifically IKr)Considered more selective than procainamide but may still have other effects. nih.govwikipedia.org
This compound (NAPADE)Active, but class not fully definedLikely ion channelsHigh potential for a unique target profile, contributing to the overall drug effect. nih.gov

Translation of Preclinical Findings to Broader Pharmaceutical Research Paradigms

The ultimate goal of studying this compound is to translate preclinical discoveries into improved clinical practice and broader drug development strategies. d-nb.info The challenge of translating basic science from the "bench-to-bedside" is a significant hurdle in pharmaceutical research. pharmafeatures.com A thorough understanding of active metabolites like this compound early in the drug development process is crucial for overcoming this gap. nih.govresearchgate.net

Insights gained from the preclinical investigation of this compound can inform several areas. Firstly, it can help refine the clinical use of procainamide. If specific patient populations are found to produce higher levels of this metabolite, and if the metabolite is linked to either enhanced efficacy or a particular side effect, this could lead to personalized dosing strategies or patient stratification. drugdiscoverynews.com

Secondly, the study of this compound serves as a model for the importance of characterizing active metabolites for all new drug candidates. bohrium.com Regulatory agencies increasingly require an evaluation of the safety of human metabolites. researchgate.net The methodologies used to study this compound—from omics to computational modeling—can be applied to other drugs to better predict their behavior in humans and reduce the high attrition rates in clinical trials. drugdiscoverynews.comnih.gov By understanding the structure-activity relationships among a parent drug and its family of metabolites, medicinal chemists can design new drug candidates with improved pharmacological profiles, potentially developing an active metabolite as a drug in its own right. nih.govbohrium.com

Table 5: Translating this compound Research into Pharmaceutical Practice
Preclinical FindingPotential Clinical/Pharmaceutical ApplicationBroader Impact
Identification of a unique polypharmacological profile.Better prediction of procainamide's overall effects and drug-drug interactions.Reinforces the need for comprehensive target screening for all major metabolites. semanticscholar.org
Correlation of metabolite levels with clinical outcomes via omics.Development of companion diagnostics for patient stratification.Advances personalized medicine approaches for drugs with complex metabolism. mdpi.com
Successful prediction of effects using in silico models.More efficient design of clinical trials for procainamide or related drugs.Promotes the use of computational modeling to reduce and refine clinical studies. nih.govnih.gov
Understanding of its contribution to inter-individual variability.Improved dosing guidelines for special populations (e.g., renal impairment).Highlights the critical role of metabolite pharmacokinetics in drug safety and efficacy. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Desethyl-N-acetylprocainamide, and how can purity be optimized during synthesis?

  • Methodological Answer : this compound can be synthesized via acetylation and dealkylation of procainamide derivatives. Key steps include:

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Validate purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
  • Optimize yield by controlling reaction temperature (60–80°C) and catalyst concentration (e.g., 5% Pd/C for dealkylation).

Q. What analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substitution patterns and acetyl group presence.
  • Mass Spectrometry (MS) : Employ electrospray ionization (ESI-MS) for molecular ion detection and fragmentation analysis.
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and amine N–H bonds at 3300–3500 cm⁻¹.
  • Cross-validate results with reference standards from authoritative databases (e.g., PubChem, CAS) .

Q. How should researchers design in vitro assays to study this compound’s metabolic stability?

  • Methodological Answer :

  • Use hepatic microsomes (human or rodent) incubated with the compound (1–10 µM) and NADPH cofactor.
  • Monitor degradation via LC-MS/MS at timed intervals (0, 15, 30, 60 mins).
  • Calculate half-life (t₁/₂) using first-order kinetics. Include positive controls (e.g., procainamide) and blank samples to account for non-enzymatic degradation .

Advanced Research Questions

Q. How can contradictions in reported pharmacokinetic data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Sensitivity : Compare results from LC-MS/MS (high sensitivity) vs. UV-based HPLC (potential interference from metabolites).
  • Species-Specific Metabolism : Conduct parallel studies in human, rat, and mouse hepatocytes to identify interspecies differences.
  • Statistical Rigor : Apply ANOVA or mixed-effects models to assess variability across studies, ensuring biological replicates (n ≥ 3) and blinded data analysis .

Q. What experimental strategies are effective for elucidating this compound’s interaction with cardiac ion channels?

  • Methodological Answer :

  • Patch-Clamp Electrophysiology : Use HEK293 cells transfected with hERG or Nav1.5 channels.
  • Apply compound concentrations (0.1–100 µM) and measure current inhibition.
  • Include positive controls (e.g., dofetilide for hERG).
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding affinities to channel domains.
  • Validate findings with mutagenesis studies targeting predicted binding residues .

Q. How should researchers address conflicting results in this compound’s proarrhythmic risk assessments?

  • Methodological Answer :

  • Integrated Risk Assessment : Combine in vitro (hERG assay), ex vivo (Langendorff-perfused heart), and in vivo (telemetry in conscious animals) models.
  • Data Normalization : Adjust for variables like plasma protein binding and metabolite activity using physiologically based pharmacokinetic (PBPK) modeling.
  • Meta-Analysis : Aggregate data from published studies, applying Cochrane criteria to exclude low-quality datasets .

Q. What methodologies are recommended for studying the compound’s role in oxidative stress pathways?

  • Methodological Answer :

  • Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) in cardiomyocytes treated with this compound (10–100 µM).
  • Western Blotting : Quantify expression of antioxidant enzymes (SOD, CAT) and stress markers (NF-κB, TNF-α).
  • Redox Profiling : Perform cyclic voltammetry to measure the compound’s electron-transfer potential .

Methodological Best Practices

  • Statistical Reporting : Adopt NIH guidelines for preclinical studies, including power analysis, randomization, and explicit reporting of exclusion criteria .
  • Reproducibility : Document batch-to-batch variability in synthesis and share raw data via repositories like Zenodo .
  • Ethical Compliance : For in vivo work, include Institutional Animal Care and Use Committee (IACUC) approval details and ARRIVE checklist adherence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.